7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one starts from bromazepam and involves acylation and hydrolysis steps . Another synthesis approach for dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids from serine-derived cyclic sulfamidate via intramolecular arylamination is described, which could potentially be adapted for the synthesis of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed by techniques such as single-crystal X-ray diffraction, as seen in the study of molecular recognition involving 3,5-dihydroxybenzoic acid and its bromo derivative . These techniques could be applied to determine the molecular structure of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Chemical Reactions Analysis
The related compounds exhibit interesting chemical reactions. For example, the compound from paper undergoes thermal rearrangement into quinazolin-2-aldehyde and further reactions to produce ester and acid derivatives. These findings suggest that 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid may also undergo similar thermal and chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid are not directly reported, the properties of structurally related compounds can provide some insights. For example, the analgesic activity and gastric irritancy of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids are evaluated, indicating potential biological activities and solubility characteristics . These properties could be relevant when considering the physical and chemical properties of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Kinase Inhibitors
The compound plays a crucial role in the synthesis of kinase inhibitors. A notable example is its use in the scalable synthesis of 7-bromobenzoxazepine, a core component in the mTOR inhibitor. This process involves the preparation of distinct fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, aminopyridyl fragment, and substituted (methylsulfonyl)benzoyl fragment, highlighting the compound's significance in complex pharmaceutical syntheses (Naganathan et al., 2015).
Role in the Synthesis of Unnatural Amino Acids and Precursors
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid is essential in the synthesis of enantiopure N-Boc-dihydrobenzo[b]-1,4-oxazine-3-carboxylic acids, which are not only significant as unnatural amino acids but also serve as precursors for synthesizing crucial compounds like benzoxazinyl oxazolidinones. This showcases the compound's role in creating structurally complex and functionally diverse chemical entities (Malhotra et al., 2015).
Contribution to Structural Chemistry
The compound contributes significantly to the field of structural chemistry. For instance, its derivatives, such as 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one, are synthesized and analyzed using X-ray crystal analysis. This provides insights into the structural stability of crystals and helps in understanding various molecular interactions, thus aiding in the development of new materials and pharmaceuticals (Du & Wu, 2020).
Antimicrobial and Antioxidant Activities
Compounds derived from 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid have been tested for their antimicrobial and antioxidant activities. Notably, isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid demonstrated strong antimicrobial and antioxidant activities, highlighting the potential of this compound in developing new therapeutic agents (Pothuri et al., 2020).
Protein-Tyrosine Kinase Inhibition
The compound also finds application in the synthesis of novel derivatives that act as protein-tyrosine kinase (PTK) inhibitors. These inhibitors are crucial in targeted cancer therapies, and the structural modifications introduced in the derivatives of 7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid have shown promising results in inhibiting ErbB1 and ErbB2, which are critical targets in cancer treatment (Li et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-5-3-6(9(11)12)8-7(4-5)13-1-2-14-8/h3-4H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFMTYVYQCKKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2O1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70410899 | |
Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70410899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid | |
CAS RN |
16081-71-3 | |
Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70410899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.